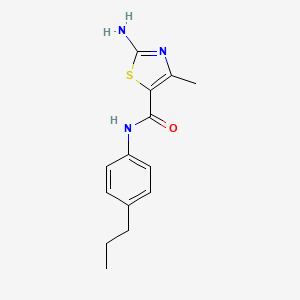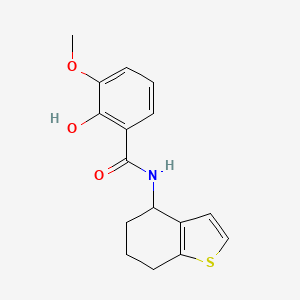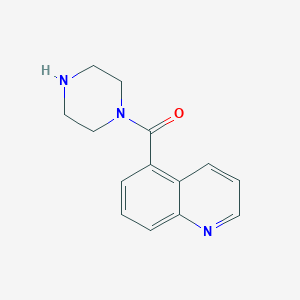
N-(quinoxalin-6-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinoxalin-6-ylmethyl)ethanamine, also known as QMEA, is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. QMEA is a derivative of quinoxaline, which is a heterocyclic compound that has been extensively studied due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(quinoxalin-6-ylmethyl)ethanamine is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways in cells. For example, N-(quinoxalin-6-ylmethyl)ethanamine has been shown to inhibit the activation of the NF-kappaB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(quinoxalin-6-ylmethyl)ethanamine has been shown to have various biochemical and physiological effects. In animal models, N-(quinoxalin-6-ylmethyl)ethanamine has been shown to increase levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. N-(quinoxalin-6-ylmethyl)ethanamine has also been shown to decrease levels of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(quinoxalin-6-ylmethyl)ethanamine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is that the mechanism of action of N-(quinoxalin-6-ylmethyl)ethanamine is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-(quinoxalin-6-ylmethyl)ethanamine. One area of research is in the development of N-(quinoxalin-6-ylmethyl)ethanamine derivatives with improved potency and selectivity. Another area of research is in the exploration of the therapeutic potential of N-(quinoxalin-6-ylmethyl)ethanamine in various diseases, such as neurodegenerative diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(quinoxalin-6-ylmethyl)ethanamine and its potential applications in various fields of scientific research.
Conclusion
In conclusion, N-(quinoxalin-6-ylmethyl)ethanamine is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. Its synthesis method is well-established, and it has been studied for its potential neuroprotective and anti-cancer properties. While the mechanism of action of N-(quinoxalin-6-ylmethyl)ethanamine is not fully understood, it has been shown to have various biochemical and physiological effects. Future research on N-(quinoxalin-6-ylmethyl)ethanamine may lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(quinoxalin-6-ylmethyl)ethanamine involves the reaction of 6-bromoquinoxaline with ethylenediamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure N-(quinoxalin-6-ylmethyl)ethanamine. This method has been reported to yield N-(quinoxalin-6-ylmethyl)ethanamine in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(quinoxalin-6-ylmethyl)ethanamine has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of neuroscience. N-(quinoxalin-6-ylmethyl)ethanamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that N-(quinoxalin-6-ylmethyl)ethanamine may act by inhibiting the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
N-(quinoxalin-6-ylmethyl)ethanamine has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has been suggested that N-(quinoxalin-6-ylmethyl)ethanamine may act by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(quinoxalin-6-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7,12H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYKPTBTDRETGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)
![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)

![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)


![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)



